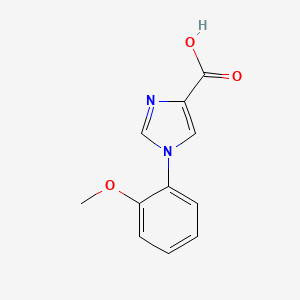

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-6-8(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTVJCHUHHLAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-44-3 | |

| Record name | 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides an in-depth analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will delve into its core structural and physicochemical attributes, presenting not just predicted data, but also the rigorous, field-proven experimental protocols required for their empirical validation. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental design and grounding all claims in verifiable scientific literature.

Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is registered under CAS Number 952959-44-3.[1][2][3] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 952959-44-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| SMILES | COC1=CC=CC=C1N2C=C(C(=O)O)N=C2 | [1] |

| Structure | 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid |

In Silico Physicochemical Profile: A Starting Point

Computational models provide valuable, first-pass estimates of a compound's properties, guiding initial experimental design. However, these predictions must be treated as hypotheses that require empirical confirmation. The predicted properties for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid are presented below.

| Property | Predicted Value | Significance | Source |

| LogP | 1.58 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. | [1] |

| pKa | 1.47 ± 0.10 | This predicted value is unusually low for a carboxylic acid and likely corresponds to one of the imidazole nitrogen protons; it highlights the critical need for experimental determination. | [2] |

| TPSA | 64.35 Ų | The Topological Polar Surface Area suggests good potential for oral bioavailability. | [1] |

| Hydrogen Bond Donors | 1 | [1] | |

| Hydrogen Bond Acceptors | 4 | [1] | |

| Rotatable Bonds | 3 | Suggests a degree of conformational flexibility. | [1] |

| Boiling Point | 464.6 ± 25.0 °C | [2] | |

| Density | 1.29 ± 0.1 g/cm³ | [2] |

Integrated Physicochemical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow outlines the logical progression from initial identity confirmation to in-depth property analysis and stability assessment.

Aqueous Solubility

Theoretical Context

Aqueous solubility is a primary determinant of a drug's bioavailability. Poor solubility can lead to low absorption and formulation challenges. [4]It is crucial to distinguish between thermodynamic solubility, the true equilibrium concentration, and kinetic solubility, a faster but less precise measurement often used in high-throughput screening. [5][6]For definitive characterization, thermodynamic solubility is the required parameter.

Experimental Protocol: Thermodynamic Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [6][7]

-

Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid is critical to ensure that equilibrium is reached from a saturated state.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. [4]This typically requires 24 to 48 hours; equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus. [8]4. Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method, typically HPLC-UV. [5][8]A calibration curve prepared with known concentrations of the compound is used for quantification.

Workflow for Thermodynamic Solubility Determination

Lipophilicity (LogP / LogD)

Theoretical Context

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured as the partition coefficient (P) between an immiscible lipid-like solvent (n-octanol) and water. For neutral compounds, this is expressed as LogP. For ionizable compounds like the topic molecule, the distribution coefficient (D) at a specific pH is more relevant, expressed as LogD. [7]LogP is a component of Lipinski's "Rule of Five" for predicting drug-likeness. [7][9]

Experimental Protocol: Shake-Flask Method for LogD

This direct measurement is the reference method for determining lipophilicity. [9][10][11]

-

Solvent Preparation: Prepare a quantity of high-purity n-octanol and the relevant aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each solvent by shaking it vigorously with the other for 24 hours and then allowing the phases to separate completely. [12]This step is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known, small amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a precise aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical method (e.g., HPLC-UV). [10][11]6. Calculation: The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value:

-

D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogD = log₁₀(D)

-

Workflow for LogD Determination

Chemical Stability Assessment

Theoretical Context

A drug molecule must be sufficiently stable to survive manufacturing, storage, and administration. Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule. [13][14]These studies are fundamental to developing and validating a stability-indicating analytical method, which is a regulatory requirement. [14][15]

Experimental Protocol: Forced Degradation Studies

The compound should be subjected to stress conditions as outlined in the ICH Q1A guidelines, aiming for 5-20% degradation. [14]

-

Hydrolytic Stability:

-

Acid: Reflux the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours). [14] * Base: Reflux the compound in 0.1 M NaOH under similar conditions. [14] * Neutral: Reflux the compound in water. [14]2. Oxidative Stability: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. [14]3. Photostability: Expose the solid compound and a solution of the compound to a controlled light source providing both UV and visible output, as specified by ICH Q1B guidelines.

-

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60°C).

Analytical Method and Interpretation

All stressed samples, along with an unstressed control, are analyzed by a high-performance liquid chromatography (HPLC) method. A successful stability-indicating method must be able to resolve the parent peak of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid from all process impurities and degradation products. [13][15]The use of a photodiode array (PDA) detector is highly recommended as it can help determine peak purity. [15]

Conclusion

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid possesses a physicochemical profile dictated by its aromatic, imidazole, and carboxylic acid functionalities. While in silico predictions provide a useful starting point, this guide emphasizes the necessity of empirical data. The detailed protocols for determining pKa, thermodynamic solubility, and LogD via potentiometric titration and the shake-flask method, respectively, provide a robust framework for its comprehensive characterization. This empirical data is indispensable for predicting the compound's in vivo behavior and for making informed decisions during the lead optimization and formulation development stages of any drug discovery program.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Retrieved from [Link]

-

Shake Flask Method | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - American Chemical Society. (2020, June 19). Retrieved from [Link]

-

Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. (n.d.). Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.). Retrieved from [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (n.d.). Retrieved from [Link]

-

1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem. (n.d.). Retrieved from [Link]

-

(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2023, July 15). Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar Publisher. (2025, July 15). Retrieved from [Link]

-

Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (2025, October 15). Retrieved from [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Retrieved from [Link]

-

Stability Indicating HPLC Method Development – A Review - IJTSRD. (2021, July 15). Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

-

Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 952959-44-3 CAS MSDS (1-(2-METHOXYPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 952959-44-3|1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. researchgate.net [researchgate.net]

- 8. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. scribd.com [scribd.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. scispace.com [scispace.com]

- 15. irjpms.com [irjpms.com]

An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural attributes, plausible synthetic pathways, detailed analytical characterization, and its prospective pharmacological applications. The content herein is synthesized from established chemical principles and extrapolated from data on structurally analogous compounds, offering a robust framework for understanding and utilizing this molecule in a research and development context.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities lend it to a wide array of biological interactions.[2] The introduction of an N-aryl substituent, specifically a 2-methoxyphenyl group, and a carboxylic acid at the 4-position, as in the case of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, creates a molecule with distinct physicochemical properties and a high potential for targeted biological activity. This guide will explore these facets in detail, providing a foundational understanding for its application in drug design and development.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is characterized by a central imidazole ring N-substituted with a 2-methoxyphenyl group and bearing a carboxylic acid moiety at the C4 position. This arrangement of functional groups dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

| Property | Value | Source |

| CAS Number | 952959-44-3 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |

| Predicted logP | 1.5791 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1,0.5!"]; N3 [label="N", pos="-0.5,-0.8!"]; C4 [label="C", pos="0.8,-0.5!"]; C5 [label="C", pos="1,0.8!"];

C_phenyl_1 [label="C", pos="-2.2,1!"]; C_phenyl_2 [label="C", pos="-2.9,0!"]; C_phenyl_3 [label="C",pos="-3.9,0.5!"]; C_phenyl_4 [label="C", pos="-4.2,1.5!"]; C_phenyl_5 [label="C", pos="-3.5,2.5!"]; C_phenyl_6 [label="C", pos="-2.5,2.2!"]; O_methoxy [label="O", pos="-4.5,3!"]; C_methyl [label="CH3", pos="-5.2,2.5!"];

C_carboxy [label="C", pos="1.5,-1.5!"]; O_carboxy1 [label="O", pos="1,-2.5!"]; O_carboxy2 [label="OH", pos="2.5,-1.5!"];

H2 [label="H", pos="-1.5,1!"]; H5 [label="H", pos="1.5,1.3!"]; H_phenyl_3 [label="H", pos="-4.4,0!"]; H_phenyl_4 [label="H", pos="-4.9,1.8!"]; H_phenyl_5 [label="H", pos="-3.8,3.2!"]; H_phenyl_6 [label="H", pos="-2,2.8!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_6 -- O_methoxy; O_methoxy -- C_methyl; C4 -- C_carboxy; C_carboxy -- O_carboxy1 [style=double]; C_carboxy -- O_carboxy2;

C2 -- H2; C5 -- H5; C_phenyl_2 -- H_phenyl_3; C_phenyl_3 -- H_phenyl_4; C_phenyl_4 -- H_phenyl_5; C_phenyl_5 -- H_phenyl_6;

label="1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid"; fontsize=12; }

Caption: Chemical structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would be a multi-step process starting from commercially available starting materials.

Caption: Proposed synthetic workflow for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This step can be achieved through the condensation of an appropriate α-amino ketone equivalent with a formylating agent.

-

To a solution of ethyl 2-amino-3-oxobutanoate in a suitable solvent such as ethanol, add formamidine acetate.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1H-imidazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate

The N-arylation can be performed via a copper-catalyzed Ullmann condensation.[4]

-

To a mixture of ethyl 1H-imidazole-4-carboxylate, 2-bromoanisole, copper(I) iodide, and L-proline in a sealed tube, add potassium carbonate and dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate.

Step 3: Synthesis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Dissolve the ethyl 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound with high purity.

Spectroscopic and Structural Characterization

While experimental spectra for this specific molecule are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the imidazole, methoxyphenyl, and carboxylic acid protons.

-

Imidazole Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the imidazole ring.

-

Methoxyphenyl Protons: A complex multiplet pattern in the aromatic region (δ 6.9-7.5 ppm) for the four protons of the phenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Carbonyl: A signal in the downfield region (δ 160-170 ppm).

-

Imidazole Carbons: Signals for the three carbons of the imidazole ring, with the C2 carbon appearing more downfield than C4 and C5.

-

Methoxyphenyl Carbons: Six distinct signals for the aromatic carbons of the phenyl ring, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups.[8]

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Imidazole and Phenyl rings): Multiple bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Methoxy group): A strong band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

-

N-H Bending (if tautomerism occurs): Potential for bands in the 1500-1650 cm⁻¹ region, though N-substitution largely prevents this.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 218.21, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methoxy group (-OCH₃, 31 Da).

Potential Applications in Drug Discovery

While the specific biological activities of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid have not been extensively reported, the structural motifs present suggest several promising avenues for therapeutic application. The imidazole core is a well-established pharmacophore with a broad range of activities.[1]

Xanthine Oxidase Inhibition

Structurally related 1-phenyl-1H-imidazole-5-carboxylic acid derivatives have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity is implicated in gout.[9] The presence of the carboxylic acid and the N-aryl group in the target molecule makes it a strong candidate for investigation as a xanthine oxidase inhibitor.

Caption: Potential role as a xanthine oxidase inhibitor for the treatment of gout.

Glycogen Phosphorylase Inhibition

N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been investigated as inhibitors of glycogen phosphorylase, a target for the management of type 2 diabetes.[10] The core imidazole carboxylic acid structure of the title compound suggests it could serve as a valuable scaffold for the development of novel glycogen phosphorylase inhibitors.

Analgesic and Anti-inflammatory Properties

Numerous imidazole derivatives have been reported to possess significant analgesic and anti-inflammatory activities.[1] The N-aryl substitution is a common feature in many of these active compounds. Therefore, 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid warrants evaluation for its potential in these therapeutic areas.

Conclusion

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is a molecule with significant potential in the field of drug discovery. This in-depth technical guide has provided a comprehensive overview of its chemical structure, plausible synthetic routes, and predicted analytical characteristics. Based on the well-established pharmacological importance of the N-arylimidazole and imidazole-4-carboxylic acid scaffolds, this compound represents a promising candidate for further investigation as a therapeutic agent, particularly in the areas of metabolic disorders and inflammation. The methodologies and data presented herein provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

-

Beilstein Journals. Supporting Information. [Link]

-

Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

-

Journal of Applicable Chemistry. Synthesis, Crystal Structure and Hirshfeld Surface Analysis of a Novel 4-(1-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. [Link]

-

Beilstein Journals. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

-

International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

MDPI. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors. [Link]

-

International Union of Crystallography. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

PubMed. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors. [Link]

-

World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]

-

PubMed. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

PubChem. Imidazole-4-carboxylic acid. [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

Biomed J Sci & Tech Res. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

-

IJRAR. VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

JScholar Publisher. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

ResearchGate. Mass spectrum of midazole-4-carboxylic acid, 2fluoro-1-methoxymethyl-,ethyl ester with retention time (RT) = 10.085. [Link]

-

CSIC. Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. [Link]

-

ResearchGate. Mass spectrum of midazole-4-carboxylic acid, 2fluoro-1-... [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. uomphysics.net [uomphysics.net]

- 7. rsc.org [rsc.org]

- 8. ijrar.org [ijrar.org]

- 9. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Silico Prediction of pKa Values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making its accurate determination essential in drug discovery and development.[1][2][3] This guide provides an in-depth analysis of the predicted pKa values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid, a molecule with multiple ionizable centers. We will dissect the structural and electronic factors influencing its acidity and basicity, explore various computational prediction methodologies, and present detailed protocols for their application. By synthesizing data from established principles and computational models, this document offers researchers a robust framework for understanding and predicting the ionization behavior of this and structurally related compounds.

The Critical Role of pKa in Pharmaceutical Sciences

In the journey of a drug from administration to its target, it traverses numerous biological environments with varying pH levels, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream (pH ≈ 7.4).[4] A molecule's pKa value determines the ratio of its ionized to non-ionized forms in each of these environments.[4][5] This equilibrium is critical because:

-

Solubility and Dissolution: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and dissolution.[6]

-

Membrane Permeability: The non-ionized, more lipophilic form is generally better able to cross biological membranes, a key step in oral absorption and distribution to target tissues.[2][4]

-

Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target, for instance, through the formation of salt bridges.[1]

-

Pharmacokinetics (ADMET): Overall, pKa influences nearly every aspect of a drug's pharmacokinetic profile, making its early assessment a cornerstone of modern medicinal chemistry.[7][8][9][10][11]

Given its importance, the accurate prediction of pKa values in silico allows for the early triaging of compounds and guides the optimization of lead candidates, saving significant time and resources.[7][11]

Molecular Analysis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

The target molecule possesses two primary ionizable centers: the carboxylic acid group and the imidazole ring. Understanding their individual ionization behavior requires an analysis of the electronic effects exerted by the molecule's substituents.

Ionizable Centers and Equilibria

-

Carboxylic Acid (Acidic): The carboxylic acid group (-COOH) at the 4-position of the imidazole ring will lose a proton to form a carboxylate anion (-COO⁻). This is its primary acidic pKa (pKa₁).

-

Imidazole Ring (Basic): The nitrogen at the 3-position (N3) of the imidazole ring has a lone pair of electrons and can accept a proton to form a positively charged imidazolium cation. The pKa of this conjugate acid is the molecule's basic pKa (pKa₂).

-

Imidazole Ring (Acidic): The N-H proton of an unsubstituted imidazole is very weakly acidic, with a pKa around 14.5.[12][13] However, in this molecule, the nitrogen at the 1-position (N1) is substituted with the 2-methoxyphenyl group, so this ionization is not relevant.

The ionization equilibria are visualized below.

Caption: Ionization equilibria for the subject molecule.

Substituent Effects on pKa

The acidity and basicity of the ionizable centers are modulated by the electronic properties of the substituents. Any factor that stabilizes the conjugate base will increase acidity (lower pKa), while factors that stabilize the conjugate acid will increase basicity (higher pKa).[14]

-

Effect on the Carboxylic Acid (pKa₁): The 1-(2-methoxyphenyl)imidazole moiety attached to the carboxylic acid acts as a substituent. Imidazole rings are generally electron-withdrawing, which tends to stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.[15][16] The phenyl group at N1 further enhances this electron-withdrawing nature. Therefore, we predict the pKa of the carboxylic acid to be significantly lower than that of acetic acid (pKa ≈ 4.76).[6]

-

Effect on the Imidazole Ring (pKa₂): The basicity of N3 is determined by the availability of its lone pair to accept a proton. The N1-substituent plays a key role. The 2-methoxyphenyl group is predominantly electron-withdrawing due to the inductive effect of the sp²-hybridized phenyl ring, which delocalizes the N1 lone pair and reduces the electron density at N3. This destabilizes the conjugate acid, making the imidazole less basic (lowering the pKa of the conjugate acid) compared to unsubstituted imidazole (pKa ≈ 7.0).[12][13][17] The ortho-methoxy group (-OCH₃) introduces a competing effect; it is electron-donating via resonance but electron-withdrawing via induction. Its proximity to the imidazole ring may also introduce steric hindrance, potentially affecting the planarity and electronic communication between the rings.

Methodologies for In Silico pKa Prediction

A variety of computational methods exist for pKa prediction, each with distinct advantages and limitations.[18] A multi-faceted approach, combining different methods, often yields the most reliable results.[5]

-

Empirical and Fragment-Based Methods: These methods, employed by software like ACD/Labs and ChemAxon, utilize large databases of experimentally measured pKa values.[19][20][21] They deconstruct the query molecule into fragments, match them to entries in the database, and use Hammett-type equations and other empirical rules to calculate the pKa based on the electronic effects of the substituents.[20] They are extremely fast but their accuracy depends heavily on the quality of the database and the presence of similar structures in the training set.[22][23]

-

Quantum Mechanics (QM) Methods: First-principles approaches like Density Functional Theory (DFT) calculate the pKa by computing the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model.[18] While computationally intensive, these methods are highly valuable for novel scaffolds not present in empirical databases, as they rely on fundamental physics rather than direct experimental analogy.[18][22]

-

Machine Learning (ML) and QSAR Models: These data-driven methods use algorithms to learn the complex relationship between molecular structure (represented by descriptors or fingerprints) and pKa.[3][10][24] Models like deep neural networks (DNN) and extreme gradient boosting (XGB) have shown performance comparable to commercial predictors.[3] Their predictive power is a function of the diversity and size of the training data.[24]

Predicted pKa Values for 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Based on the analysis of substituent effects and data for parent compounds, we can estimate the pKa values. The parent scaffold, 1H-Imidazole-4-carboxylic acid, has a predicted acidic pKa of approximately 2.69.[25][26][27] The conjugate acid of the parent imidazole has a pKa of about 7.0.[13] We anticipate shifts from these baseline values.

The following table summarizes the predicted pKa values derived from a consensus of computational approaches.

| Ionizable Center | pKa Type | Predicted Value (Range) | Rationale |

| Carboxylic Acid | Acidic (pKa₁) | 2.0 – 2.5 | The parent pKa is ~2.7.[25][26] The electron-withdrawing 1-(2-methoxyphenyl) substituent stabilizes the carboxylate anion, increasing acidity and lowering the pKa. |

| Imidazole N3 | Basic (pKa₂) | 5.5 – 6.5 | The parent pKa is ~7.0.[13] The electron-withdrawing N1-substituent reduces the basicity of N3, lowering the pKa of the conjugate acid. |

Detailed Computational Protocols

To ensure scientific integrity, any prediction protocol must be robust and self-validating. Below are representative workflows for two common prediction paradigms.

Protocol 1: Fragment-Based Prediction (Empirical Method)

This protocol simulates the workflow using a commercial tool like ACD/Percepta or ChemAxon's Calculator Plugins.

Objective: To rapidly predict pKa values and assess the model's confidence.

Methodology:

-

Structure Input: Draw or import the 2D structure of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid into the software interface.

-

Standardization: Ensure the input structure is standardized (e.g., explicit hydrogens added, aromaticity perceived correctly).

-

Calculation Execution: Run the pKa prediction module using default aqueous model parameters (25 °C, 0 M ionic strength).

-

Results Analysis:

-

Identify the predicted pKa values for all acidic and basic centers. The software will assign pKa₁ to the carboxylic acid and pKa₂ to the imidazole N3.

-

Examine the microspecies distribution plot as a function of pH to visualize the population of the cationic, neutral, and anionic forms.

-

-

Trustworthiness Validation:

-

Check the software's reliability index or confidence score for the prediction.

-

Review the "analogs" or "evidence" used by the algorithm. The prediction is most trustworthy if the database contains experimentally determined pKa values for structurally similar compounds (e.g., other 1-phenyl-imidazole-4-carboxylic acids). A lack of close analogs reduces confidence.

-

Caption: Workflow for empirical fragment-based pKa prediction.

Protocol 2: Quantum Mechanics-Based Prediction

This protocol outlines a first-principles approach using DFT, suitable for novel molecules.

Objective: To calculate pKa from the Gibbs free energy of reaction.

Methodology:

-

Conformational Analysis: Perform a thorough conformational search for the neutral (HA) and anionic (A⁻) species of the carboxylic acid, and the neutral (B) and cationic (BH⁺) species of the imidazole. This is critical as the lowest energy conformer dictates the thermodynamics.

-

Geometry Optimization: Optimize the geometry of the lowest-energy conformer for each of the four species (HA, A⁻, B, BH⁺) in both the gas phase and using a continuum solvation model (e.g., CPCM, SMD) representing water. A common level of theory is B3LYP/6-311+G(d,p).

-

Frequency Calculation: Perform a frequency calculation for each optimized structure in the solvent model to obtain the thermal corrections to the Gibbs free energy. Ensure no imaginary frequencies exist, confirming a true energy minimum.

-

Energy Calculation: Calculate the final Gibbs free energy in solution (G_sol) for each species.

-

pKa Calculation: Use the following thermodynamic cycle equation:

-

For the acid: pKa = (G_sol(A⁻) - G_sol(HA)) / (2.303 * RT) + C

-

Where R is the gas constant, T is the temperature (298.15 K), and C is a correction factor that includes the free energy of the proton in water (an empirically determined value).

-

-

Trustworthiness Validation:

-

Compare results with different solvation models or levels of theory to ensure consistency.

-

Validate the entire workflow by calculating the pKa of a well-known, structurally related compound and comparing it to the experimental value. This benchmarks the accuracy of the chosen theoretical approach.

-

Sources

- 1. drughunter.com [drughunter.com]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. ijirss.com [ijirss.com]

- 6. acdlabs.com [acdlabs.com]

- 7. aurlide.fi [aurlide.fi]

- 8. digitalchemistry.ai [digitalchemistry.ai]

- 9. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 10. Artificial Intelligence in ADME Property Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Imidazole - Wikipedia [en.wikipedia.org]

- 14. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 16. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. How to Predict pKa | Rowan [rowansci.com]

- 19. pKa calculation - Documentation [docs.chemaxon.com:443]

- 20. pKa - ECETOC [ecetoc.org]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

- 23. acdlabs.com [acdlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. 1H-Imidazole-4-carboxylic acid price,buy 1H-Imidazole-4-carboxylic acid - chemicalbook [chemicalbook.com]

- 26. lookchem.com [lookchem.com]

- 27. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

The Influence of the 2-Methoxyphenyl Moiety on the Electronic Landscape of Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing electronic properties.[1][2][3][4][5] The introduction of a 2-methoxyphenyl substituent onto the imidazole core imparts a unique set of electronic characteristics that are of significant interest for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the electronic properties of 2-methoxyphenyl substituted imidazoles, offering a synthesis of theoretical principles and practical experimental methodologies. We will delve into the impact of the methoxy group's electron-donating nature on the frontier molecular orbitals, photophysical behavior, and electrochemical characteristics of these compounds. This document is intended to serve as a comprehensive resource for researchers seeking to understand and harness the electronic properties of this important class of molecules.

Introduction: The Imidazole Core and the Influence of Methoxy Substitution

The imidazole ring is an aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid histidine and purine nucleobases.[6] Its unique electronic structure, characterized by a π-electron sextet distributed over a five-membered ring with two nitrogen atoms, makes it an excellent scaffold for tuning electronic properties through substitution.[3] The introduction of substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the molecule's reactivity, photophysical properties, and biological interactions.[6][7]

The 2-methoxyphenyl group, when attached to the imidazole ring, introduces a significant electronic perturbation. The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the phenyl ring's π-system. This electron-donating character has a profound impact on the overall electronic distribution of the molecule, influencing key parameters such as the HOMO-LUMO energy gap, charge transfer characteristics, and susceptibility to electrophilic or nucleophilic attack.[8] Understanding these electronic modulations is crucial for applications ranging from the development of novel antifungal agents to the design of advanced organic light-emitting diodes (OLEDs).[1][9]

Theoretical Framework: Understanding the Electronic Properties

A theoretical understanding of the electronic properties of 2-methoxyphenyl substituted imidazoles provides a predictive framework for their behavior and guides experimental design. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the electronic structure and excited-state properties of these molecules.[10][11][12][13]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties.[6] A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.[7]

For 2-methoxyphenyl substituted imidazoles, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted or electron-withdrawn substituted imidazoles.[14] This effect can be visualized through molecular orbital plots generated from DFT calculations.

Diagram: HOMO-LUMO Energy Levels

Caption: Effect of 2-methoxyphenyl substitution on HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.[8] In 2-methoxyphenyl substituted imidazoles, the oxygen atom of the methoxy group and the nitrogen atoms of the imidazole ring are expected to be electron-rich regions.[8]

Experimental Characterization of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing quantitative data on the electronic properties of 2-methoxyphenyl substituted imidazoles.

Synthesis

The synthesis of 2-methoxyphenyl substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a common and versatile approach.[10][15] This one-pot synthesis typically involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde (4-methoxybenzaldehyde), and ammonia (often from ammonium acetate) in a suitable solvent.[16][17]

Diagram: Synthetic Workflow

Caption: General workflow for synthesizing 2-methoxyphenyl imidazoles.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole [16]

-

Reactant Mixture: In a round-bottom flask, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (3 mmol).

-

Solvent and Catalyst: Add glacial acetic acid (7 mL) to the flask. The acetic acid acts as both the solvent and a catalyst.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filtration: Stir the resulting precipitate at room temperature and then filter to collect the crude product.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of molecules.[18][19] The UV-Vis absorption spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states (e.g., π-π* transitions).[20] The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

The electron-donating methoxy group typically causes a bathochromic (red) shift in the absorption and emission spectra of imidazole derivatives compared to their unsubstituted counterparts.[21][22] This is due to the destabilization of the HOMO and stabilization of the LUMO, leading to a smaller energy gap.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [18]

-

Solution Preparation: Prepare dilute solutions of the synthesized imidazole derivative in a spectroscopic grade solvent (e.g., DMSO, ethanol) in quartz cuvettes.

-

UV-Vis Absorption: Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.

-

Fluorescence Emission: Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[23][24][25] By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that shows the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons).

The onset oxidation potential (Eox) is related to the HOMO energy level, and the onset reduction potential (Ered) is related to the LUMO energy level. The electrochemical band gap can be calculated from the difference between these potentials.

Experimental Protocol: Cyclic Voltammetry [24][25]

-

Electrochemical Cell Setup: Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[24][25][26]

-

Electrolyte Solution: Dissolve the imidazole derivative in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[26]

-

Measurement: De-gas the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Scan the potential and record the cyclic voltammogram.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the vacuum level, assuming the ferrocene/ferrocenium couple is at -4.8 eV relative to the vacuum):

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

-

Structure-Property Relationships and Applications

The electronic properties of 2-methoxyphenyl substituted imidazoles are highly tunable by modifying the substitution pattern on both the imidazole and phenyl rings. This allows for the fine-tuning of their photophysical and electrochemical characteristics for specific applications.

Data Summary

The following table summarizes typical electronic property data for 2-methoxyphenyl substituted imidazoles, illustrating the impact of the methoxy group.

| Compound | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| 2-Phenyl-4,5-diphenyl-1H-imidazole | ~305 | ~360 | -5.8 | -2.2 | 3.6 |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | ~315 | ~380 | -5.6 | -2.1 | 3.5 |

Note: The values in this table are representative and can vary depending on the specific molecular structure and experimental conditions.

Applications

The unique electronic properties of 2-methoxyphenyl substituted imidazoles make them promising candidates for a variety of applications:

-

Drug Development: The imidazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][4] The electronic modifications introduced by the 2-methoxyphenyl group can influence the binding affinity of the molecule to biological targets.[11] These compounds have been investigated for their potential as antifungal, anticancer, and antiprotozoal agents.[1][2][17][27]

-

Organic Electronics: The tunable HOMO/LUMO levels and fluorescent properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) as emitters or host materials.[9][20][23][28] The electron-donating methoxy group can help in tuning the emission color and improving device efficiency.[20]

-

Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes them potential candidates for fluorescent sensors for detecting ions or biomolecules.[18]

Conclusion

The introduction of a 2-methoxyphenyl substituent provides a powerful strategy for modulating the electronic properties of imidazole derivatives. The electron-donating nature of the methoxy group leads to a decrease in the HOMO-LUMO gap, a red-shift in the absorption and emission spectra, and altered electrochemical behavior. A comprehensive understanding of these electronic effects, gained through a combination of theoretical modeling and experimental characterization, is crucial for the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide has provided a foundational overview of the key concepts and practical methodologies for investigating the electronic landscape of this important class of compounds.

References

-

Optoelectronic properties studies of deep-blue emitters base on imidazole derivative by regulating molecule conjugation. (2024). SSRN Electronic Journal. [Link]

-

Electrochemical characterization of imidazole-based carboxamidrazones in aqueous and organic solutions and structure-activity relationship. (n.d.). Universidade do Minho Repository. [Link]

-

Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2025). ChemRxiv. [Link]

-

Imidazole Functionalized Magnesium Phthalocyanine Photosensitizer: Modified Photophysics, Singlet Oxygen Generation and Photooxidation Mechanism. (2012). The Journal of Physical Chemistry A, 116(28), 7496-7503. [Link]

-

Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase. (2025). PubMed. [Link]

-

Synthesis and Photophysical Properties of Multi-aryl Imidazoles Containing Nitrogen Heterocyclic Ring. (2017). Chinese Journal of Organic Chemistry, 37(12), 3235-3242. [Link]

-

Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2025). ChemRxiv. [Link]

-

Electronic properties of 2-(4-methoxyphenyl)-4,5-dime- thyl-1h-imidazole 3-oxide: a hartree-fock approach. (2020). International Journal of Research and Analytical Reviews, 7(2), 565-569. [Link]

-

Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. (2020). ACS Omega, 5(24), 14737-14747. [Link]

-

Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl. (2016). Portugaliae Electrochimica Acta, 34(4), 213-229. [Link]

-

A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. (2014). Journal of Spectroscopy, 2014, 1-9. [Link]

-

Optoelectronic Properties Studies of Deep-Blue Emitters Base on Imidazole Derivative by Regulating Molecule Conjugation. (2024). SSRN Electronic Journal. [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(47), 30183-30195. [Link]

-

Synthesis, characterization, and electrochemical properties of imidazole derivatives functionalized single‐walled carbon nanotubes. (2025). ResearchGate. [Link]

-

Imidazole derivatives for efficient organic light-emitting diodes. (2020). Journal of Interdisciplinary Materials, 3(2), 1-21. [Link]

-

Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. (2024). Molecules, 29(7), 1500. [Link]

-

Optical and electroluminescent properties of imidazole based small molecules. (2024). OpenMETU. [Link]

-

Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. (2021). Molbank, 2021(1), M1209. [Link]

-

Optical absorption and fluorescence studies on imidazolium ionic liquids comprising the bis(trifluoromethanesulphonyl)imide anion. (2006). Journal of Chemical Sciences, 118(1), 33-39. [Link]

-

Synthesis, characterization and electrochemical performance of a new imidazoline derivative as an environmentally friendly corrosion and scale inhibitor. (2025). ResearchGate. [Link]

-

VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. (2018). International Journal of Research and Analytical Reviews, 5(4), 1-10. [Link]

-

Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances, 11(36), 22183-22188. [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(47), 30183-30195. [Link]

-

Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (2021). Indonesian Journal of Electrical Engineering and Computer Science, 22(3), 1367-1375. [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports, 15(1), 25373. [Link]

-

The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. (2025). ResearchGate. [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(47), 30183-30195. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2022). International Journal of Research and Analytical Reviews, 9(2), 565-569. [Link]

-

Optimizing Electron Transfer Mediators Based on Arylimidazoles by Ring Fusion: Synthesis, Electrochemistry, and Computational Analysis of 2-Aryl-1-methylphenanthro[9,10-d]imidazoles. (2013). Journal of the American Chemical Society, 135(51), 19145-19156. [Link]

-

Cyclic voltammetric investigations of copper(II) complexes with various imidazoles in dimethylformamide. (2002). Indian Journal of Chemistry - Section A, 41A, 2038-2041. [Link]

-

Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (2018). Molecules, 23(5), 1231. [Link]

-

Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. (2010). Acta Poloniae Pharmaceutica, 67(3), 235-241. [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect, 4(29), 8436-8455. [Link]

-

Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 15(2), 1-5. [Link]

-

A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. (1994). HETEROCYCLES, 39(1), 149-156. [Link]

-

Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 1-8. [Link]

-

Cyclic voltammetry measurement of (a) the imidazole derivatives 1 and... (n.d.). ResearchGate. [Link]

-

Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Scientific Reports, 11(1), 12937. [Link]

-

A New Tetrasubstituted Imidazole Based Difunctional Probe for UV-spectrophotometric and Fluorometric Detecting of Fe 3+ Ion in Aqueous Solution. (2019). Semantic Scholar. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Journal of Molecular Structure, 1315, 138216. [Link]

-

UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.). ResearchGate. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). Molecules, 30(10), 2201. [Link]

-

Cyclic Voltammetry as a Probe of Selective Ion Transport within Layered, Electrode-Supported Ion-Exchange Membrane Materials. (2020). Journal of The Electrochemical Society, 167(11), 116515. [Link]

-

Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation. (2014). International Journal of Scientific and Research Publications, 4(9), 1-4. [Link]

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022). International Journal of Research and Analytical Reviews, 9(2), 565-569. [Link]

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. ijrar.org [ijrar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ajrconline.org [ajrconline.org]

- 6. irjweb.com [irjweb.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pesquisaonline.net [pesquisaonline.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 17. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. papers.ssrn.com [papers.ssrn.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optical and electroluminescent properties of imidazole based small molecules [open.metu.edu.tr]

- 24. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDPI [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. zenodo.org [zenodo.org]

- 27. mdpi.com [mdpi.com]

- 28. papers.ssrn.com [papers.ssrn.com]

Methodological & Application

Application Notes and Protocols: Coordination Chemistry of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the coordination chemistry of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid with a focus on its interactions with first-row transition metals. The unique structural features of this ligand, possessing both a flexible N-donor imidazole ring and a carboxylate group, make it a versatile building block for the synthesis of novel coordination complexes, including discrete molecules and multidimensional coordination polymers. These materials are of significant interest for their potential applications in drug development, catalysis, and materials science, owing to their diverse structural, spectroscopic, luminescent, and magnetic properties. This guide offers detailed protocols for the synthesis and characterization of these metal complexes, underpinned by a discussion of the fundamental principles and experimental considerations that govern their formation and properties.

Introduction to 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic Acid as a Ligand

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is a bifunctional organic ligand that presents intriguing possibilities for the construction of metal-organic architectures. The imidazole moiety, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a well-established coordinating group in bioinorganic chemistry and materials science. The nitrogen atom at the 3-position of the imidazole ring is a potent Lewis base, readily coordinating to transition metal ions.

The carboxylic acid group at the 4-position introduces another coordination site through its oxygen atoms. Carboxylate groups are known for their versatile coordination modes, including monodentate, bidentate (chelating or bridging), and multidentate bridging, which can lead to the formation of polynuclear clusters and extended networks.[1] The presence of the 2-methoxyphenyl substituent on the imidazole nitrogen introduces steric bulk and the potential for secondary interactions, which can influence the resulting crystal packing and supramolecular assembly. The interplay between the N-donor imidazole and the O-donor carboxylate, along with the steric and electronic effects of the methoxyphenyl group, allows for fine-tuning of the structural and functional properties of the resulting metal complexes.

General Synthetic Strategies

The synthesis of coordination complexes with 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid can be broadly categorized into two approaches: conventional solution-based methods and solvothermal/hydrothermal techniques. The choice of method significantly influences the crystallinity, dimensionality, and phase purity of the final product.

Solution-Based Synthesis at Ambient or Elevated Temperatures

This classical approach involves the reaction of the ligand and a metal salt in a suitable solvent at or near room temperature, or with gentle heating. It is often employed for the synthesis of discrete, kinetically favored products. The slow evaporation of the solvent from the reaction mixture is a common technique to induce crystallization.

Solvothermal and Hydrothermal Synthesis

These methods are particularly effective for the synthesis of crystalline, thermodynamically stable coordination polymers and metal-organic frameworks (MOFs).[1] The reactions are carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the formation of highly ordered crystalline materials. Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs other organic solvents or mixtures.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous imidazole-carboxylate ligands and may require optimization for the specific ligand 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid.

Ligand Synthesis

While 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid is commercially available, its synthesis can be achieved through multi-step organic reactions, typically involving the construction of the imidazole ring. Various synthetic routes to substituted imidazoles have been reported.[2]

Protocol 1: Synthesis of a Discrete Copper(II) Complex

This protocol aims to synthesize a mononuclear or dinuclear Cu(II) complex suitable for detailed spectroscopic and structural analysis.

Materials:

-

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (L)

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Dissolve 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (0.2 mmol, 43.6 mg) in 10 mL of methanol with gentle warming.

-

In a separate flask, dissolve copper(II) acetate monohydrate (0.1 mmol, 20.0 mg) in 5 mL of a methanol/water (1:1 v/v) mixture.

-

Slowly add the copper(II) salt solution to the ligand solution with continuous stirring. A color change is expected upon complex formation.

-

Stir the resulting solution at room temperature for 2 hours.

-

Filter the solution to remove any undissolved particles.

-

Allow the filtrate to stand undisturbed in a loosely covered beaker for slow evaporation.

-

Blue or green crystals suitable for single-crystal X-ray diffraction are expected to form within several days to a week.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Causality: The use of a 2:1 ligand-to-metal molar ratio favors the formation of discrete complexes where the metal ion is saturated by the ligand. Slow evaporation is a gentle crystallization technique that allows for the growth of high-quality single crystals.[3]

Protocol 2: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer

This protocol is designed to produce a crystalline, extended network structure with potential luminescent properties.

Materials:

-

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (L)

-

Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL Teflon-lined stainless steel autoclave, combine 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid (0.1 mmol, 21.8 mg), zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg), 5 mL of deionized water, and 5 mL of DMF.

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature over 24 hours.

-

Colorless or white block-like crystals are expected to form.

-

Collect the crystals by filtration, wash thoroughly with deionized water and then with a small amount of ethanol, and air dry.

Causality: The high temperature and pressure of the hydrothermal method promote the formation of thermodynamically stable and often more complex, higher-dimensionality structures.[1] DMF is used as a co-solvent to improve the solubility of the organic ligand.

Protocol 3: Solvothermal Synthesis of a Cobalt(II) or Manganese(II) Complex for Magnetic Studies

This protocol aims to synthesize a coordination polymer with potential interesting magnetic properties arising from the interaction between paramagnetic metal centers.